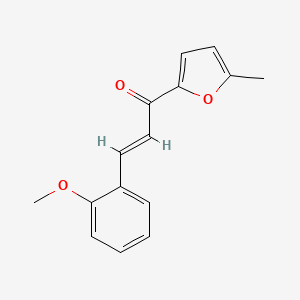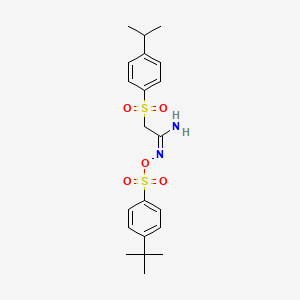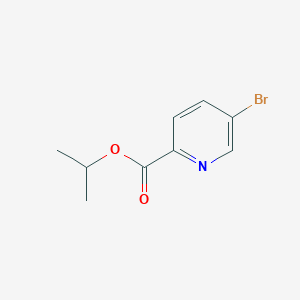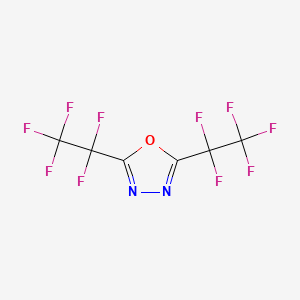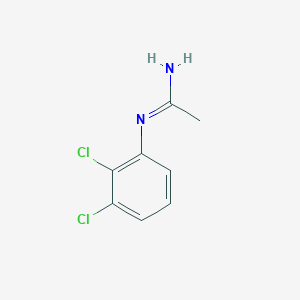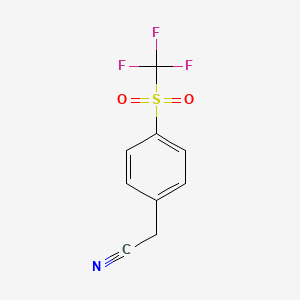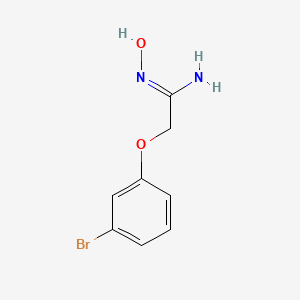
tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate (TBNO) is an important organic compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 305.27 g/mol and a melting point of around 100 °C. TBNO is used in a variety of research applications, including synthesis, pharmacology, biochemistry, and physiology. The compound is also used in laboratory experiments for its various advantages and limitations.
科学研究应用
Tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate is widely used in scientific research applications, including synthesis, pharmacology, biochemistry, and physiology. It is used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and other derivatives. In pharmacology, this compound is used to study the pharmacokinetics and pharmacodynamics of drugs. In biochemistry, the compound is used to study the structure and function of enzymes. In physiology, it is used to study the effects of drugs on the body.
作用机制
Tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate is an organic compound that is used in various scientific research applications. The compound has a nitro group, which is known to interact with biological molecules and enzymes. The nitro group is able to form hydrogen bonds with proteins, which can lead to changes in their structure and function. In addition, the nitro group can interact with other molecules, such as nucleotides, to form covalent bonds. These interactions can lead to changes in the activity of enzymes and other proteins.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory experiments, the compound has been found to inhibit the activity of enzymes involved in the metabolism of drugs. In addition, it has been found to have an effect on the metabolism of certain hormones, such as cortisol, and has been found to have an anti-inflammatory effect. It has also been found to have an effect on the immune system, and has been found to have an effect on the development and growth of cells.
实验室实验的优点和局限性
Tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate has a number of advantages and limitations for laboratory experiments. One of the main advantages of using this compound is that it is relatively easy to synthesize, and is relatively inexpensive. In addition, it has a low toxicity, which makes it safe to use in laboratory experiments. However, one of the main limitations of using this compound is that it is not very soluble in water, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate. One potential direction is to further explore its effects on the metabolism of drugs and hormones. Another potential direction is to investigate its potential use in the treatment of certain diseases, such as cancer. Additionally, further research could be done to investigate its potential use as an anti-inflammatory agent. Finally, further research could be done to investigate its potential use in the synthesis of new organic compounds.
合成方法
Tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate can be synthesized from the reaction of 4-nitrophenol and tert-butyl bromide in the presence of a base and a catalyst. The reaction is typically carried out in a solvent such as dimethylformamide and is conducted at a temperature of around 80 °C. The reaction produces this compound as a white solid, which can then be purified by recrystallization.
属性
IUPAC Name |
tert-butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-15(2,3)23-14(20)16-8-9-17(13(19)10-16)11-4-6-12(7-5-11)18(21)22/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJRDWJBFKZGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

